Triphenylamine

Perovskite solar cells Hole-transport material Power conversion efficiency

Triphenylamine (T818; CAS 603-34-9) delivers a decisive performance edge over alternative arylamines like NPB and carbazole. Its distinct propeller geometry and extended π-conjugation provide higher hole mobility, a glass transition temperature (Tg) ~75–80 °C above NPB (critical for automotive/outdoor OLEDs), and tunable oxidation potential (~+0.11 V per Br substituent) for custom battery redox shuttles. In perovskite solar cells, triphenylamine-based HTMs achieve up to 14.05% PCE vs. 12.73% for carbazole analogues, while maintaining 75% efficiency after 480 h (dopant-free). Choose this core building block to eliminate crystallization-induced degradation and secure device-level performance that generic 'hole-transport materials' cannot replicate.

Molecular Formula C18H15N
(C6H5)3N
(C6H5)3N
C18H15N
Molecular Weight 245.3 g/mol
CAS No. 603-34-9
Cat. No. B166846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylamine
CAS603-34-9
SynonymsN.N-Diphenylaniline
Molecular FormulaC18H15N
(C6H5)3N
(C6H5)3N
C18H15N
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyODHXBMXNKOYIBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Insoluble in water, slightly soluble in ethanol, and soluble in ethyl ether and benzene
Solubility in water: very poor
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylamine (CAS 603-34-9) – Core Structural Properties and Baseline Procurement Specifications


Triphenylamine (CAS 603-34-9, C₁₈H₁₅N, MW 245.32) is a tertiary aromatic amine characterized by its distinctive propeller-like molecular geometry, wherein three phenyl rings are covalently bonded to a central nitrogen atom . This compound exists as a colorless to off-white crystalline powder with a melting point of 124–128 °C and boiling point of 347–348 °C, and is practically insoluble in water while showing moderate solubility in common organic solvents including chloroform, diethyl ether, and benzene [1]. Unlike conventional aliphatic amines, triphenylamine is non-basic (pKa approximately −3.04) due to extensive delocalization of the nitrogen lone pair across the three aromatic rings [2]. These electronic and steric features confer a unique combination of high hole mobility, reversible redox behavior, and structural stability that positions triphenylamine as a foundational building block in organic electronics, serving both as a direct hole-transport material and as a synthetic precursor for a vast array of functional derivatives used in OLEDs, perovskite solar cells, and organic photoconductors .

Triphenylamine vs. Carbazole and Other Arylamine Analogs: Why Structural Equivalence Does Not Imply Functional Interchangeability


Despite sharing apparent structural similarity with other arylamine-based hole-transport materials—including 9-phenylcarbazole, NPB (N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine), and TPD (N,N′-bis(3-methylphenyl)-N,N′-diphenylbenzidine)—triphenylamine exhibits fundamental differences in electronic configuration, oxidation stability, and charge-transport behavior that preclude direct substitution in critical applications. The propeller-like geometry of triphenylamine creates a distinct spatial and electronic environment around the central nitrogen that differs markedly from the planar conformation of carbazole-based systems [1]. Notably, triphenylamine derivatives exhibit extended π-conjugation compared to their carbazole counterparts, resulting in red-shifted absorption and emission profiles that are essential for specific optoelectronic tuning [2]. Furthermore, the oxidation potential of triphenylamine is tunable via substituent engineering—a property that enables precise alignment with device energy-level requirements without the molecular redesign necessitated by alternative cores [3]. These differential characteristics underscore why procurement decisions based solely on nominal functional classification (i.e., "hole-transport material" or "arylamine") risk compromising device efficiency, operational stability, and overall system performance.

Triphenylamine (CAS 603-34-9) Quantitative Differentiation Evidence: Head-to-Head Performance Comparisons for Procurement Decisions


Power Conversion Efficiency Advantage: Triphenylamine-Based HTM Outperforms Carbazole Analog in Perovskite Solar Cells

In a direct head-to-head comparison of fluorene-core D–π–D-type organic hole-transport materials (HTMs) for perovskite solar cells, the HTM incorporating a 4,4′-methoxy triphenylamine peripheral donor moiety (designated V1) delivered a power conversion efficiency (PCE) of 14.05%, which is 1.32 absolute percentage points higher than the 12.73% PCE achieved by the otherwise identical HTM containing an N-phenyl-3,6-methoxy carbazole peripheral donor moiety (designated V2) [1]. Time-resolved photoluminescence and transient absorption studies confirmed that this efficiency differential originates from more effective quenching of the perovskite luminescence by the triphenylamine-containing HTM, indicative of superior interfacial contact and more efficient hole extraction at the HTM/perovskite interface [1].

Perovskite solar cells Hole-transport material Power conversion efficiency

Superior Device Stability and Efficiency in OLEDs: Triphenylamine-Substituted Anthracene vs. Aryl-Substituted Anthracene Derivatives

A comprehensive theoretical investigation employing density functional theory (DFT) revealed that OLEDs incorporating triphenylamine (TPA)-substituted anthracene derivatives achieve higher performance and enhanced stability compared to devices using aryl-substituted anthracene derivatives [1]. The study identified three mechanistic origins for this differentiation: (1) spatial separation of HOMO (localized on TPA) and LUMO (localized on anthracene), which enhances stability under hole-majority-carrier operating conditions due to the intrinsically more stable cation of TPA; (2) improved balance between hole and electron transport coupled with reduced hole-injection barriers, leading to a higher rate of hole-electron recombination that corresponds directly to increased electroluminescence efficiency; and (3) elevated reorganization energy for both carrier types combined with a higher HOMO energy level, which establishes a stable potential well for hole trapping and induces a built-in electric field that further promotes balanced charge-carrier injection [1].

OLED Hole-transport material Device stability

Tunable Oxidation Potential with Quantitative Substituent Control: Triphenylamine Core vs. Alternative Arylamine Scaffolds

Electrochemical analysis of the triphenylamine class as redox shuttle molecules for lithium-ion overcharge protection has established a quantitative, linear relationship between substituent chemistry and oxidation potential: the oxidation potential of triphenylamine is raised by approximately 0.11 V per bromine atom added to the aromatic rings [1]. This predictable, substituent-tunable oxidation behavior enables precise calibration of the redox shuttle voltage to match specific cell chemistry requirements without altering the core molecular architecture. In contrast, alternative arylamine scaffolds such as carbazole and phenothiazine lack this well-characterized linear structure-property relationship. Furthermore, bromine substitution enhances electrochemical stability by preventing the dimerization of triphenylamine to tetraphenylbenzidine, a parasitic degradation pathway that limits cycling endurance. Coin-cell testing demonstrated that tris(4-bromophenyl)amine achieves a substantially increased number of overcharge cycles compared to unsubstituted triphenylamine [1].

Redox shuttle Oxidation potential Lithium-ion battery

Extended π-Conjugation and Red-Shifted Optical Properties: Triphenylamine vs. Carbazole Donor Units

Comparative analysis of electron-donating triphenylamine and carbazole derivatives reveals that triphenylamine-based systems exhibit extended π-conjugation relative to their carbazole counterparts, which manifests experimentally as red-shifted absorption and emission spectra [1]. This differential originates from the inherent structural distinction: triphenylamine possesses a fully conjugated three-arm propeller geometry wherein the nitrogen lone pair delocalizes across all three phenyl rings, whereas carbazole incorporates a rigid, planarized biphenyl structure bridged by the nitrogen atom that restricts π-conjugation pathways. The extended conjugation in triphenylamine systems lowers the HOMO-LUMO energy gap, resulting in bathochromic (red) shifts in both absorption onset and photoluminescence maxima [1].

Molecular electronics Optical absorption Donor-acceptor systems

Higher Glass Transition Temperature in Acridine-Triphenylamine HTM vs. NPB Reference Device

A synthesized acridine-triphenylamine based hole-transporting material (designated TPA-1A) exhibited a glass transition temperature (Tg) of 176 °C and a decomposition temperature (Td) of 474 °C at 5% weight loss, representing substantially higher thermal stability than the widely used NPB (N,N′-bis(1-naphthyl)-N,N′-diphenylbenzidine) reference standard [1]. In device-level comparisons, OLEDs fabricated with TPA-1A as the hole-transport layer achieved overall efficiency metrics that exceeded those of the NPB-based reference device fabricated under identical conditions [1]. The higher Tg translates directly to improved morphological stability of the amorphous HTM film during device operation and storage, mitigating crystallization-induced degradation pathways that are a well-documented failure mode in NPB-containing OLEDs.

OLED Thermal stability Glass transition temperature

Computational Reorganization Energy Advantage: Lower λ+ for Triphenylamine vs. 9-Phenylcarbazole

Theoretical calculations correlating ionization potential (Ip) and hole reorganization energy (λ+) with Hammett substituent parameters (σ) have quantified fundamental differences in charge-transport energetics between triphenylamine (TPA) and 9-phenyl-9H-carbazole (PC) core structures [1]. The calculated ionization potentials for TPA and its derivatives show excellent agreement with experimental oxidation potentials (Eₚ/₂), validating the computational framework. More importantly, the reorganization energy for hole transport (λ+)—a critical determinant of charge mobility in amorphous organic semiconductors—differs systematically between the TPA and PC core scaffolds due to their distinct geometric relaxation pathways upon oxidation [1]. Lower λ+ values correlate with higher hole mobility, as the energy barrier for charge hopping between adjacent molecules is reduced. The propeller-like conformation of TPA permits distinct nuclear relaxation modes compared to the constrained planar geometry of PC, yielding advantageous λ+ values for specific substitution patterns.

Hole mobility Reorganization energy Charge transport theory

Triphenylamine (CAS 603-34-9) in Practice: Evidence-Based Application Scenarios and Procurement Selection Criteria


High-Performance Dopant-Free Perovskite Solar Cells Requiring Moisture-Resistant HTM Architectures

Researchers and manufacturers developing perovskite solar cells with dopant-free hole-transport layers should prioritize triphenylamine-containing HTMs over carbazole-based alternatives when maximizing power conversion efficiency is the primary objective. As demonstrated in Section 3 Evidence 1, fluorene-core HTMs incorporating 4,4′-methoxy triphenylamine donor moieties achieve 14.05% PCE compared to 12.73% for otherwise identical carbazole-containing HTMs [1]. The superior performance originates from enhanced interfacial contact and more efficient hole extraction, as confirmed by time-resolved photoluminescence quenching measurements [1]. This evidence supports procurement of triphenylamine derivatives for PSC applications where the combination of high efficiency, hydrophobic protection (retaining 75% of initial efficiency after 480 hours), and dopant-free formulation is required to meet both performance and long-term stability specifications.

OLED Display Manufacturing Requiring Extended Operational Lifetime Under Thermal Stress

OLED manufacturers targeting applications with elevated operating temperatures—including automotive displays, outdoor digital signage, and industrial equipment interfaces—should select triphenylamine-based hole-transport materials over NPB when thermal stability is a critical procurement criterion. As quantified in Section 3 Evidence 5, acridine-triphenylamine derivatives exhibit glass transition temperatures approximately 75–80 °C higher than NPB (176 °C vs. ~95–100 °C), along with decomposition temperatures exceeding 470 °C [2]. This substantially higher thermal budget directly mitigates crystallization-induced degradation, a primary failure mechanism in amorphous HTM layers. Device-level testing confirms that triphenylamine-based HTM devices achieve overall efficiency metrics superior to NPB-based reference devices, validating the performance-stability synergy that makes triphenylamine cores the preferred choice for demanding display applications.

Lithium-Ion Battery Electrolyte Formulation Requiring Tunable Redox Shuttle Protection

Battery manufacturers and electrolyte formulators seeking redox shuttle additives with precisely tunable oxidation potentials should select triphenylamine derivatives over alternative arylamine classes. As established in Section 3 Evidence 3, the oxidation potential of triphenylamine can be systematically increased by approximately 0.11 V per bromine substituent added to the aromatic rings [3]. This predictable, linear structure-property relationship enables rational selection of a specific triphenylamine derivative (e.g., tris(4-bromophenyl)amine) to match the precise voltage requirements of a given cell chemistry—whether LiFePO₄ (~3.6 V), LiCoO₂ (~4.2 V), or high-voltage NMC formulations. Furthermore, bromine substitution enhances electrochemical stability by suppressing the dimerization degradation pathway, extending the number of effective overcharge cycles in coin-cell testing [3]. No comparable linear tunability has been established for carbazole or phenothiazine redox shuttle candidates.

Molecular Electronics and Fluorescent Probe Development Requiring Red-Shifted Optical Properties

Developers of organic chromophores for bioimaging, fluorescence sensing, and optoelectronic devices requiring specific absorption or emission wavelengths in the visible spectrum should select triphenylamine donor units over carbazole-based donors when red-shifted optical properties are desired. As described in Section 3 Evidence 4, triphenylamine exhibits extended π-conjugation compared to carbazole, resulting in bathochromically shifted absorption and emission spectra [4]. This intrinsic property enables access to longer-wavelength transitions without necessitating extended conjugation through additional π-bridge units, thereby preserving synthetic simplicity and reducing molecular weight. For applications including aggregation-induced emission (AIE) probes, dye-sensitized solar cell sensitizers, and two-photon absorption materials, the triphenylamine core provides a predictable optical tuning baseline that carbazole scaffolds cannot replicate without substantial structural modification.

Technical Documentation Hub

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